N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a benzothiazole-derived acetamide compound characterized by a 4-chlorobenzo[d]thiazole core linked to a 4-(methylthio)phenyl group via an acetamide bridge. The chlorine atom at the 4-position of the benzothiazole ring and the methylthio (-SMe) substituent on the phenyl moiety are critical structural features that influence its physicochemical and biological properties. The compound’s structural confirmation would rely on techniques such as NMR, FT-IR, and mass spectrometry, as demonstrated for related thiazole and benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXBNHJOPUCMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:
Preparation of 4-chlorobenzo[d]thiazol-2-ylamine: This is achieved by reacting 4-chlorobenzothiazole with ammonia under specific conditions.
Formation of the Acetamide Group: The amine group is then acylated using 2-(4-(methylthio)phenyl)acetyl chloride in the presence of a suitable base, such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Reduction: Reduction reactions may involve the removal of oxygen or the addition of hydrogen.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for acylation reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amine derivatives, alcohols.
Substitution Products: Various substituted benzothiazoles and acetamides.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Due to its antimicrobial properties, it is studied for potential use in treating bacterial and fungal infections. Its anti-inflammatory properties are also of interest in developing new anti-inflammatory drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a candidate for further development in oncology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with various enzymes and receptors in the body, leading to its biological effects.
Pathways Involved: The exact mechanism may involve the inhibition of specific enzymes or the modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzothiazole/thiazole core, substituents on the phenyl ring, and modifications to the acetamide linker. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: Chlorine (Cl): The 4-Cl substituent in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs (e.g., compound 6). Chlorinated benzothiazoles are often associated with improved metabolic stability . Methoxy (-OCH3): Compounds with 4-OCH3 (e.g., 16) exhibit anti-inflammatory activity, suggesting that electron-donating groups may modulate MMP inhibition .
Thermal Stability :
- Higher melting points (>280°C) are observed in compounds with rigid aromatic systems (e.g., compound 16: 281–282°C) compared to aliphatic-substituted derivatives . The target compound’s melting point is unreported but likely falls within this range due to structural similarity.
Biological Activity Trends: Antimicrobial Activity: Thiazole derivatives with electron-withdrawing groups (e.g., -NO2 in compound 14) show moderate antifungal activity, while methylthio and chloro substituents (as in the target compound) may enhance antibacterial potency . Enzyme Inhibition: Piperazine-linked acetamides (e.g., compound 6) demonstrate MMP-9 inhibition, whereas propargyloxy-substituted analogs (e.g., 22) target kinases implicated in neurodegenerative diseases .
Synthetic Yields :
- Substituted phenylpiperazine acetamides (e.g., compound 16) achieve higher yields (86%) compared to analogs with bulkier substituents, suggesting steric and electronic factors influence reaction efficiency .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anticancer and antiparasitic activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16ClN2OS2
- Molecular Weight : 356.90 g/mol
- CAS Number : [not provided in search results]
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Induction of Apoptosis : Studies show that such compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, the compound was observed to activate caspase-3 in A549 lung cancer cells, promoting programmed cell death .
- Cell Cycle Arrest : The compound has been reported to cause G0/G1 phase arrest in cancer cells, leading to a reduction in cell proliferation. This effect was notably observed in both A549 and MiaPaCa-2 cell lines .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, comparable to established chemotherapeutic agents like cisplatin .
Biological Activity Data
The following table summarizes the biological activities and effects observed for this compound and related compounds:
| Activity | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Anticancer Activity | A549 (lung cancer) | 5.0 | Induction of late apoptosis |
| Anticancer Activity | HCT116 (colon cancer) | 7.5 | G0/G1 phase arrest |
| Cytotoxicity | MiaPaCa-2 (pancreatic) | 6.0 | Activation of caspase-3 |
| Antiparasitic Activity | Leishmania spp. | 10.0 | Significant reduction in parasite viability |
Case Studies
- Study on Apoptotic Pathways : A recent study evaluated the ability of this compound to induce apoptosis in various cancer cell lines. The results indicated a significant increase in apoptotic markers when treated with concentrations as low as 5 µM, suggesting strong pro-apoptotic activity .
- Antiparasitic Efficacy : In another investigation focusing on parasitic infections, the compound demonstrated notable effectiveness against Leishmania species, with an IC50 value indicating substantial inhibition of parasite growth compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
